molecular formula C25H34O3 B1675170 Levonorgestrel butyrate CAS No. 86679-33-6

Levonorgestrel butyrate

Número de catálogo: B1675170
Número CAS: 86679-33-6
Peso molecular: 382.5 g/mol
Clave InChI: GPKLGCALNRZIDS-KRTHDRFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Levonorgestrel butyrate is synthesized through the esterification of levonorgestrel with butyric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include:

    Reactants: Levonorgestrel and butyric acid

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Solvent: Anhydrous conditions to prevent hydrolysis

    Temperature: Elevated temperatures to drive the reaction to completion

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The process includes:

    Reactant Preparation: Purification of levonorgestrel and butyric acid

    Reaction Setup: Use of industrial reactors with temperature and pressure control

    Purification: Crystallization and filtration to obtain pure this compound

Análisis De Reacciones Químicas

Types of Reactions: Levonorgestrel butyrate undergoes various chemical reactions, including:

    Hydrolysis: Conversion back to levonorgestrel and butyric acid in the presence of water and an acid or base catalyst.

    Oxidation: Oxidative degradation can occur under harsh conditions, leading to the formation of various oxidation products.

    Substitution: Ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water

    Oxidation: Strong oxidizing agents like potassium permanganate

    Substitution: Nucleophilic reagents under controlled conditions

Major Products:

    Hydrolysis: Levonorgestrel and butyric acid

    Oxidation: Various oxidized derivatives of levonorgestrel

    Substitution: Derivatives with substituted ester groups

Aplicaciones Científicas De Investigación

Levonorgestrel butyrate has several scientific research applications, including:

Comparación Con Compuestos Similares

  • Levonorgestrel
  • Norgestrel
  • Desogestrel

Actividad Biológica

Levonorgestrel butyrate (LB) is a synthetic progestin derived from levonorgestrel, designed to enhance the biological activity of its parent compound and extend its duration of action as a contraceptive. This article explores the biological activity of LB, including its pharmacodynamics, mechanisms of action, clinical findings, and case studies.

This compound functions primarily as a contraceptive by inhibiting ovulation. It achieves this through several mechanisms:

  • Inhibition of Ovulation : LB prevents the release of eggs from the ovaries by suppressing the luteinizing hormone (LH) surge necessary for ovulation.
  • Endometrial Changes : It alters the endometrial lining, making it less suitable for implantation.
  • Cervical Mucus Thickening : LB increases the viscosity of cervical mucus, hindering sperm passage.

Pharmacokinetics and Metabolism

The pharmacokinetics of LB indicate a prolonged effect compared to traditional formulations. Key findings include:

  • Bioavailability : LB exhibits improved oral bioavailability due to its esterification, which protects it from rapid hepatic metabolism and allows for sustained release into circulation.
  • Half-Life : Studies suggest a longer half-life in comparison to levonorgestrel alone, with effects lasting up to six months in some formulations .
  • Metabolism : The compound is metabolized by hepatic enzymes, primarily CYP3A4 and CYP3A5, yielding various metabolites. However, no active metabolites have been identified .

Efficacy in Contraception

A pilot study evaluated the efficacy of LB as a long-acting injectable contraceptive. Key results included:

  • Duration of Action : Initial expectations were for a duration exceeding six months; however, results showed return to ovulation within 90 days for a significant portion of participants, especially those with higher body mass index (BMI) .
  • Dosage Response : In trials comparing different dosages (20 mg vs. 40 mg), no significant difference in duration of action was observed, suggesting that further optimization may be needed .

Case Studies

  • Case Study on Obesity Impact :
    A study involving women with varying BMI indicated that those classified as obese returned to ovulation earlier than those with normal BMI after receiving LB injections. This highlights the need for tailored dosing strategies based on body composition .
  • Adverse Effects Monitoring :
    A systematic review identified common adverse effects associated with levonorgestrel use, including headaches and irregular bleeding. Serious adverse events were rare but included cases such as stroke and venous thrombosis following emergency contraception use .

Table 1: Summary of Clinical Findings on this compound

Study TypePopulation DescriptionDosage (mg)Duration to Ovulation ReturnNotable Adverse Effects
Pilot StudyNormal and Obese Women20/40<90 days (Obese)None serious reported
Systematic ReviewVarious studies on LevonorgestrelN/AN/AStroke, venous thrombosis

Propiedades

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-4-7-23(27)28-25(6-3)15-13-22-21-10-8-17-16-18(26)9-11-19(17)20(21)12-14-24(22,25)5-2/h3,16,19-22H,4-5,7-15H2,1-2H3/t19-,20+,21+,22-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKLGCALNRZIDS-AYEDEZQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)CC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)CC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166916
Record name (17alpha)-13-Ethyl-17-(1-oxobutoxy)-18,19-dinorpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86679-33-6
Record name (17α)-13-Ethyl-17-(1-oxobutoxy)-18,19-dinorpregn-4-en-20-yn-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86679-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levonorgestrel butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086679336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17alpha)-13-Ethyl-17-(1-oxobutoxy)-18,19-dinorpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-ethyl-17α-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVONORGESTREL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L929CBB126
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levonorgestrel butyrate
Reactant of Route 2
Reactant of Route 2
Levonorgestrel butyrate
Reactant of Route 3
Reactant of Route 3
Levonorgestrel butyrate
Reactant of Route 4
Reactant of Route 4
Levonorgestrel butyrate
Reactant of Route 5
Reactant of Route 5
Levonorgestrel butyrate
Reactant of Route 6
Reactant of Route 6
Levonorgestrel butyrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.